molecular formula C10H16ClNO B056981 (1S,2S)-(+)-Pseudoephedrine-D3 hcl (N-methyl-D3) CAS No. 285979-73-9

(1S,2S)-(+)-Pseudoephedrine-D3 hcl (N-methyl-D3)

Cat. No.: B056981
CAS No.: 285979-73-9
M. Wt: 204.71 g/mol
InChI Key: BALXUFOVQVENIU-AAEBCVIJSA-N
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Description

(1S,2S)-(+)-Pseudoephedrine-D3 hydrochloride (N-methyl-D3) is a deuterated form of pseudoephedrine, a sympathomimetic amine commonly used as a nasal decongestant. The deuterium labeling at the N-methyl group provides unique properties for research and analytical purposes, making it a valuable compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-(+)-Pseudoephedrine-D3 hydrochloride (N-methyl-D3) involves the incorporation of deuterium into the pseudoephedrine molecule. This can be achieved through several synthetic routes, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated reagents.

    Deuterated Reagents: Using deuterated reagents in the synthesis of pseudoephedrine can directly introduce deuterium into the molecule. For example, deuterated methyl iodide (CD3I) can be used to methylate the amine group, resulting in the N-methyl-D3 derivative.

Industrial Production Methods

Industrial production of (1S,2S)-(+)-Pseudoephedrine-D3 hydrochloride (N-methyl-D3) typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Utilizing deuterium gas (D2) in the presence of a catalyst to achieve selective deuteration.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-(+)-Pseudoephedrine-D3 hydrochloride (N-methyl-D3) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the deuterium-labeled methyl group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents are commonly used for reduction reactions.

    Nucleophiles: Various nucleophiles such as halides, amines, and thiols can participate in substitution reactions.

Major Products Formed

The major products formed from these reactions include deuterated ketones, aldehydes, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S,2S)-(+)-Pseudoephedrine-D3 hydrochloride (N-methyl-D3) has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for studying reaction mechanisms and isotope effects.

    Biology: Employed in metabolic studies to trace the fate of pseudoephedrine in biological systems.

    Medicine: Investigated for its pharmacokinetic properties and potential therapeutic applications.

    Industry: Utilized in the development of deuterated drugs and as a tool in drug discovery and development.

Mechanism of Action

The mechanism of action of (1S,2S)-(+)-Pseudoephedrine-D3 hydrochloride (N-methyl-D3) involves its interaction with adrenergic receptors, leading to vasoconstriction and reduced nasal congestion. The deuterium labeling does not significantly alter the pharmacological activity but provides enhanced stability and reduced metabolic degradation.

Comparison with Similar Compounds

Similar Compounds

    Pseudoephedrine: The non-deuterated form of the compound, commonly used as a nasal decongestant.

    Ephedrine: A structurally similar compound with similar pharmacological effects but different stereochemistry.

    Phenylephrine: Another sympathomimetic amine used as a nasal decongestant with a different chemical structure.

Uniqueness

(1S,2S)-(+)-Pseudoephedrine-D3 hydrochloride (N-methyl-D3) is unique due to its deuterium labeling, which provides distinct advantages in research applications, including improved stability, reduced metabolic degradation, and the ability to trace the compound in biological systems.

Properties

IUPAC Name

(1S,2S)-1-phenyl-2-(trideuteriomethylamino)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10+;/m0./s1/i2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALXUFOVQVENIU-AAEBCVIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N[C@@H](C)[C@H](C1=CC=CC=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583991
Record name (1S,2S)-2-[(~2~H_3_)Methylamino]-1-phenylpropan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285979-73-9, 284665-25-4
Record name (1S,2S)-2-[(~2~H_3_)Methylamino]-1-phenylpropan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 284665-25-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 285979-73-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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